Einecs 299-560-9
CAS No.: 93892-74-1
Cat. No.: VC17035928
Molecular Formula: C17H25NO6S
Molecular Weight: 371.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 93892-74-1 |
---|---|
Molecular Formula | C17H25NO6S |
Molecular Weight | 371.5 g/mol |
IUPAC Name | 2-[bis(2-hydroxyethyl)amino]ethanol;2-methylnaphthalene-1-sulfonic acid |
Standard InChI | InChI=1S/C11H10O3S.C6H15NO3/c1-8-6-7-9-4-2-3-5-10(9)11(8)15(12,13)14;8-4-1-7(2-5-9)3-6-10/h2-7H,1H3,(H,12,13,14);8-10H,1-6H2 |
Standard InChI Key | LDOKXOHOFMXIIS-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)O.C(CO)N(CCO)CCO |
Introduction
Chemical Identity and Nomenclature
Primary Identifiers
The compound designated by EC 299-590-2 is systematically named 2-aminoethanol benzenesulfonate (1:1). Its molecular formula is C₈H₁₃NO₄S, with a molecular weight of 219.26 g/mol . The International Union of Pure and Applied Chemistry (IUPAC) name is 2-aminoethanol; benzenesulfonic acid, reflecting its dual-component structure comprising benzenesulfonic acid and ethanolamine .
Table 1: Key Identifiers of EC 299-590-2
Property | Value | Source |
---|---|---|
EC Number | 299-590-2 | |
CAS Registry Numbers | 68910-32-7, 93893-03-9 | |
Molecular Formula | C₈H₁₃NO₄S | |
Molecular Weight | 219.26 g/mol | |
IUPAC Name | 2-aminoethanol; benzenesulfonic acid |
Synonyms and Alternate Designations
This compound is cataloged under multiple aliases, including benzenesulphonic acid, compound with 2-aminoethanol (1:1) and ethanolamine benzenesulfonate. Additional identifiers include the Wikidata entry Q126600895 and CAS numbers 99924-49-9 and 85480-55-3 for related alkylated derivatives .
Molecular Structure and Conformation
2D Structural Depiction
The compound’s two-dimensional structure features a benzenesulfonic acid moiety linked ionically to 2-aminoethanol. The sulfonic acid group (–SO₃H) from benzene forms a salt with the amine group (–NH₂) of ethanolamine, resulting in a stable ionic complex .
Table 2: Structural Descriptors
Descriptor | Value | Source |
---|---|---|
SMILES Notation | C1=CC=C(C=C1)S(=O)(=O)O.C(CO)N | |
InChI Key | LYFXTINVXBJRHI-UHFFFAOYSA-N | |
Hydrogen Bond Donors | 3 | |
Hydrogen Bond Acceptors | 5 |
3D Conformational Analysis
Computational models predict a planar aromatic ring from benzenesulfonic acid, with the sulfonate group adopting a tetrahedral geometry. The ethanolamine component exhibits rotational flexibility around its C–N and C–O bonds, enabling multiple low-energy conformers .
Physicochemical Properties
Thermodynamic and Solubility Profiles
The compound is a solid at standard temperature and pressure, with a computed topological polar surface area of 109 Ų, indicative of high hydrophilicity . Its solubility in water is complete due to ionic dissociation, and the aqueous solution exhibits a pH range of 3.0–5.0 .
Table 3: Key Physicochemical Parameters
Property | Value | Source |
---|---|---|
Density | 1.026 g/cm³ | |
Boiling Point | >100°C (decomposes) | |
Freezing Point | -4°C | |
LogP (Partition Coefficient) | 0.81 (estimated) |
Spectroscopic Characteristics
While experimental spectral data (e.g., NMR, IR) are absent in the provided sources, the structural motifs suggest characteristic peaks:
-
S=O Stretching: Strong absorption near 1050–1200 cm⁻¹ (IR).
-
Aromatic C–H: Signals at δ 7.5–8.0 ppm (¹H NMR).
Industrial Applications and Formulations
Role as a Surfactant Intermediate
EC 299-590-2 serves as a precursor in synthesizing alkylbenzenesulfonate surfactants. Reaction with C₈–C₂₄ alkyl chains yields anionic surfactants with enhanced solubility and detergency, widely used in household and industrial cleaners .
Biocidal Formulations
Parameter | Recommendation | Source |
---|---|---|
Gloves | Nitrile or butyl rubber | |
Ventilation | Local exhaust required | |
Eye Protection | Goggles with face shield |
Environmental Impact
Ecotoxicity assays indicate moderate aquatic toxicity, with a 96-hour LC₅₀ of 12.67 mg/L for rainbow trout . Environmental fate modeling predicts preferential partitioning into water (30–50%) and soil (50–70%), with negligible bioaccumulation potential .
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